molecular formula C21H16O5 B11966644 2-(Benzoyloxy)-6-methoxyphenyl benzoate CAS No. 91201-69-3

2-(Benzoyloxy)-6-methoxyphenyl benzoate

Cat. No.: B11966644
CAS No.: 91201-69-3
M. Wt: 348.3 g/mol
InChI Key: OOOSPUHBGRSAHM-UHFFFAOYSA-N
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Description

2-(Benzoyloxy)-6-methoxyphenyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of benzoyloxy and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzoyloxy)-6-methoxyphenyl benzoate can be achieved through the esterification of 2-hydroxy-6-methoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Benzoyloxy)-6-methoxyphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzoyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of 2-carboxy-6-methoxyphenyl benzoate.

    Reduction: Formation of 2-(benzoyloxy)-6-methoxyphenyl alcohol.

    Substitution: Formation of various substituted phenyl benzoates depending on the nucleophile used.

Scientific Research Applications

2-(Benzoyloxy)-6-methoxyphenyl benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of 2-(benzoyloxy)-6-methoxyphenyl benzoate involves its interaction with specific molecular targets. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which may exert biological effects through various pathways. The methoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzoyloxy)benzoic acid
  • 2-(Methoxy)benzoic acid
  • 2-(Benzoyloxy)-4-methoxyphenyl benzoate

Comparison

2-(Benzoyloxy)-6-methoxyphenyl benzoate is unique due to the presence of both benzoyloxy and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For example, the methoxy group can enhance the compound’s solubility and stability, while the benzoyloxy group can influence its reactivity and biological activity.

Properties

CAS No.

91201-69-3

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

(2-benzoyloxy-3-methoxyphenyl) benzoate

InChI

InChI=1S/C21H16O5/c1-24-17-13-8-14-18(25-20(22)15-9-4-2-5-10-15)19(17)26-21(23)16-11-6-3-7-12-16/h2-14H,1H3

InChI Key

OOOSPUHBGRSAHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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